1,1,1-Trifluoro-3-methylpentan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F3O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methylpentan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-3-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI Key |
YFHSXTIFYOSFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,1,1 Trifluoro 3 Methylpentan 2 Ol
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in 1,1,1-Trifluoro-3-methylpentan-2-ol is the primary site for many chemical transformations. However, its reactivity is electronically influenced by the adjacent trifluoromethyl group.
Derivatization Strategies for Alcohol Functional Groups
The conversion of the hydroxyl group into other functional groups is a common strategy to modify the properties of the molecule. Standard derivatization reactions for secondary alcohols, such as esterification and etherification, are applicable to this compound, although reaction conditions may need to be adjusted due to the electronic effects of the CF3 group.
Another important transformation is deoxygenative functionalization. For instance, the deoxygenative trifluoromethylation of secondary alcohols can be achieved using copper metallaphotoredox catalysis. This process involves the in-situ activation of the alcohol with a benzoxazolium salt, followed by reaction with a trifluoromethyl source. While this specific reaction has not been documented for this compound, it represents a potential pathway for modifying the hydroxyl group.
| Transformation | Reagents and Conditions | Product Type | Note |
| Esterification | Carboxylic acid (or acyl chloride/anhydride), Acid or Base catalyst | Ester | General reaction for secondary alcohols. |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether | Williamson ether synthesis, a general method. |
| Deoxytrifluoromethylation | NHC salt, Photocatalyst, Cu catalyst, CF3 source, Light | Trifluoromethylated alkane | Based on general methods for secondary alcohols. |
This table presents potential derivatization reactions based on general reactivity of secondary trifluoromethyl alcohols.
Oxidation and Reduction Pathways
The oxidation of this compound to the corresponding ketone, 1,1,1-Trifluoro-3-methylpentan-2-one, is a key transformation. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent alcohol more challenging to oxidize compared to non-fluorinated analogues. However, specialized methods have been developed for this purpose. One effective method involves the use of a nitroxide catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a terminal oxidant like potassium persulfate. This approach has been successfully applied to a range of α-trifluoromethyl secondary alcohols.
The reverse reaction, the reduction of 1,1,1-Trifluoro-3-methylpentan-2-one, can be achieved using standard reducing agents like sodium borohydride (B1222165) to yield this compound. This reduction is a common step in the synthesis of chiral β-trifluoromethyl alcohols.
| Reaction | Reactant | Reagents and Conditions | Product | Yield (%) |
| Oxidation | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | TEMPO (cat.), K2S2O8, Pyridine, MeCN/H2O, 60 °C | 4-chloro-α,α,α-trifluoroacetophenone | 85 |
| Reduction | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | NaBH4, Methanol | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | High |
This table provides representative data for the oxidation and reduction of a structurally related α-trifluoromethyl alcohol and ketone.
Transformations Mediated by the Trifluoromethyl Group
The trifluoromethyl group is generally stable, but under specific conditions, its C-F bonds can be activated to undergo transformations.
C-F Bond Activation and Functionalization
The activation of the strong carbon-fluorine bonds in a trifluoromethyl group is a challenging but increasingly important area of research. For trifluoromethylarenes, catalytic methods for the selective activation of a single C-F bond have been developed, leading to the formation of difluoromethylarenes. These reactions often employ transition metal catalysts, such as palladium or copper complexes. While these methods have not been specifically reported for aliphatic alcohols like this compound, they suggest that similar strategies could potentially be applied to activate a C-F bond in the trifluoromethyl group, leading to novel functionalized products.
Defluorinative Transformations
Defluorination reactions involve the removal of one or more fluorine atoms. For instance, the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group can be achieved through a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped. Another example is the palladium-catalyzed defluorination/arylation of α-trifluoromethyl ketones. These examples from related compound classes indicate the potential for defluorinative transformations of the trifluoromethyl group in this compound, which could open pathways to new difluoro- or monofluoromethylated derivatives.
Mechanistic Investigations of this compound Reactions
The mechanisms of reactions involving this compound are dictated by the electronic properties of the trifluoromethyl group.
In the oxidation of α-trifluoromethyl secondary alcohols using nitroxide catalysts, the proposed mechanism involves the formation of an oxoammonium cation as the active oxidizing species. This cation abstracts a hydride from the alcohol, a step that is rendered more difficult by the electron-withdrawing CF3 group, thus often requiring elevated temperatures.
For C-F bond activation in trifluoromethylarenes, mechanistic studies have revealed that the reaction can proceed through different pathways depending on the catalytic system. In some cases, a palladium catalyst has been shown to selectively activate a single C-F bond, leading to a mono-reduced product.
The deoxygenative trifluoromethylation of alcohols is thought to proceed via a copper metallaphotoredox-mediated pathway. The alcohol is first activated by condensation with an N-heterocyclic carbene (NHC) precursor. The resulting adduct then enters a catalytic cycle involving a photocatalyst and a copper catalyst to facilitate the C-O bond cleavage and subsequent C-CF3 bond formation.
Reaction Pathway Elucidation
The reactivity of this compound is largely dictated by the presence of the hydroxyl (-OH) group and the electron-withdrawing trifluoromethyl (-CF3) group on the adjacent carbon. These functional groups influence the molecule's susceptibility to various transformations.
Oxidation: A primary reaction pathway for secondary alcohols is oxidation to the corresponding ketone. In the case of this compound, this would yield 1,1,1-Trifluoro-3-methylpentan-2-one. Methodologies for the oxidation of α-trifluoromethyl alcohols to their respective ketones have been developed, often employing a nitroxide catalyst with a terminal oxidant like potassium persulfate. researchgate.netdntb.gov.ua This process is effective for a range of aromatic, heteroaromatic, and aliphatic alcohols, suggesting its applicability to the target compound. researchgate.net
Deoxytrifluoromethylation: Another significant transformation is the replacement of the hydroxyl group with a trifluoromethyl group, a process known as deoxytrifluoromethylation. nih.gov This reaction is of considerable interest in medicinal chemistry for the synthesis of molecules with enhanced pharmaceutical properties. nih.gov For a secondary alcohol like this compound, this would result in the formation of 1,1,1,2-tetrafluoro-3-methylpentane. This transformation can be achieved using various reagents and catalytic systems, including photocatalysis in the presence of a copper catalyst. nih.gov
The following table outlines the plausible reaction pathways for this compound based on known transformations of similar alcohols.
| Reaction Type | Reactant | Expected Product | General Reagents/Conditions |
| Oxidation | This compound | 1,1,1-Trifluoro-3-methylpentan-2-one | Nitroxide catalyst, Potassium persulfate |
| Deoxytrifluoromethylation | This compound | 1,1,1,2-Tetrafluoro-3-methylpentane | Photocatalyst, Copper catalyst |
Kinetic and Thermodynamic Studies
The presence of the highly electronegative trifluoromethyl group is expected to have a significant impact on the kinetics of reactions involving the adjacent hydroxyl group. For instance, in oxidation reactions, the electron-withdrawing nature of the -CF3 group can influence the rate of hydride abstraction from the carbinol carbon.
Thermodynamic considerations for the reactions of this compound would be influenced by the high stability of the C-F bond. The enthalpy of reaction for transformations such as deoxytrifluoromethylation would reflect the breaking of a C-O bond and the formation of a new C-F and C-H bond.
Solvent Effects and Intermolecular Interactions
The unique properties of fluorinated alcohols, including this compound, make them interesting subjects for studies on solvent effects and intermolecular interactions.
Role of Fluorinated Alcohols as Reaction Media
Fluorinated alcohols are considered "magic" media for certain organic syntheses due to their distinct solvent properties. acs.org They exhibit strong hydrogen-bond-donating abilities while being poor hydrogen-bond acceptors. researchgate.net This characteristic can be advantageous in promoting specific reaction pathways. For instance, the use of fluorinated alcohols as solvents has been shown to be effective in reactions like the Heck reaction. smolecule.com While specific studies on this compound as a reaction medium are scarce, its structural similarities to other fluorinated alcohols suggest it could serve as a valuable solvent for reactions benefiting from strong hydrogen-bond donation and a non-coordinating environment.
Hydrogen Bonding Characteristics of this compound
The hydrogen bonding behavior of this compound is a key feature influencing its physical and chemical properties. The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov
The trifluoromethyl group enhances the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to its non-fluorinated counterparts. southampton.ac.uk This increased donating capacity influences its interactions with other molecules in solution.
Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms is also a possibility in flexible fluorohydrins. nih.govsouthampton.ac.uk The strength of such an interaction is dependent on the molecular conformation and the distance between the interacting groups. nih.gov
The following table summarizes the key hydrogen bonding characteristics anticipated for this compound.
| Interaction Type | Description | Influencing Factors |
| Intermolecular H-bond Donation | The -OH group donates a proton to a hydrogen bond acceptor. | Enhanced by the electron-withdrawing -CF3 group. |
| Intermolecular H-bond Acceptance | The fluorine atoms act as weak hydrogen bond acceptors. | Weaker than conventional oxygen or nitrogen acceptors. |
| Intramolecular H-bond | Potential for an O-H···F-C hydrogen bond. | Dependent on the conformational flexibility of the molecule. |
Solvation Dynamics and their Influence on Reactivity
Solvation dynamics describe the process by which solvent molecules rearrange around a solute following a change in the solute's electronic state. In the context of chemical reactions, the rate and nature of solvation can significantly influence reaction rates and pathways.
For a polar solvent like this compound, solvation is expected to occur on multiple timescales. Ultrafast components of solvation are often attributed to the librational and inertial motions of the solvent molecules, while slower components are associated with diffusive motions. researchgate.net The strong hydrogen-bonding capabilities of fluorinated alcohols would play a crucial role in the solvation process.
The ability of this compound to solvate charged or polar transition states can affect the kinetics of a reaction. By stabilizing a transition state more than the ground state, the solvent can accelerate the reaction rate. The specific nature of these interactions, however, would require detailed experimental and computational studies.
Stereochemical Aspects of 1,1,1 Trifluoro 3 Methylpentan 2 Ol
Enantiomeric Purity and Resolution Techniques
The separation and determination of the enantiomeric purity of 1,1,1-Trifluoro-3-methylpentan-2-ol are crucial for its application in stereoselective processes. Various techniques can be employed to resolve the racemic mixture and isolate the desired enantiomers.
Chiral chromatography is a powerful tool for the separation of enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) are principal methods for resolving racemic mixtures of chiral alcohols.
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the enantioseparation of non-volatile or derivatized chiral compounds. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for resolving a broad range of racemic compounds, including alcohols. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, plays a crucial role in the retention and resolution of the enantiomers.
| Chromatographic Technique | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., β-cyclodextrin derivatives) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose, Amylose derivatives) | Hexane/Isopropanol mixtures | UV Detector, Refractive Index Detector (RID) |
Kinetic resolution is a widely employed method for obtaining enantiomerically enriched compounds from a racemate. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer while the other remains largely unreacted.
Enzymatic kinetic resolution is a particularly powerful and environmentally benign approach that utilizes enzymes, most commonly lipases, as chiral catalysts. researchgate.netmdpi.com Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas species, are known to catalyze the enantioselective acylation of secondary alcohols with high efficiency and selectivity. mdpi.commdpi.com In a typical lipase-catalyzed kinetic resolution of a racemic secondary alcohol, an acyl donor like vinyl acetate (B1210297) is used. The lipase (B570770) selectively acylates one enantiomer at a much faster rate, leading to a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic techniques. While specific data for the kinetic resolution of this compound is scarce, studies on similar fluorinated secondary alcohols have demonstrated the feasibility of this approach, often achieving high enantiomeric excess (>99%) for both the resulting ester and the remaining alcohol. researchgate.netnih.gov
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |
|---|---|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Vinyl Acetate | Hexane | ~50 | >99 | >99 |
| Lipase from Pseudomonas cepacia | Isopropenyl Acetate | Diisopropyl Ether | ~50 | >98 | >98 |
Data presented is illustrative for secondary alcohols and not specific to this compound due to lack of available specific data. CALB = *Candida antarctica Lipase B.
Chiroptical Properties
Chiroptical spectroscopy techniques are indispensable for the stereochemical analysis of chiral molecules. These methods are based on the differential interaction of chiral substances with polarized light and provide information about the absolute configuration and conformational preferences of the molecule.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of the molecule. While CD spectroscopy is most commonly applied to molecules containing a chromophore that absorbs in the ultraviolet-visible region, it can be a valuable tool for determining the enantiomeric purity of chiral alcohols after appropriate derivatization to introduce a chromophoric group. The sign and magnitude of the CD signal (Cotton effect) can, in many cases, be correlated with the absolute configuration of the chiral centers through empirical rules or by comparison with structurally related compounds of known stereochemistry.
Vibrational Circular Dichroism (VCD) is a powerful technique that extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light associated with the vibrational transitions of a chiral molecule. nih.govresearchgate.net A significant advantage of VCD is that it does not require the presence of a chromophore, as all chiral molecules exhibit VCD signals for their fundamental vibrations.
The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformational distribution in solution. ru.nl For a molecule like this compound, the VCD spectrum would provide a unique fingerprint for each of its enantiomers. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT), the absolute configuration of the enantiomers can be unambiguously determined. Although specific VCD studies on this compound have not been reported, the technique has been successfully applied to a wide range of chiral molecules, including other fluorinated alcohols, for the determination of their absolute stereochemistry.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds such as 1,1,1-Trifluoro-3-methylpentan-2-ol, ¹⁹F NMR provides invaluable information, complemented by standard ¹H and ¹³C NMR for a complete structural assignment.
¹⁹F NMR Chemical Shift Analysis and Correlation
Generally, the chemical shift for CF₃ groups in organofluorine compounds falls within the range of -50 to -70 ppm relative to a trifluorochloromethane (CFCl₃) standard. wikipedia.org The specific chemical shift for this compound would be influenced by solvent polarity and temperature. The signal for the CF₃ group is anticipated to be a doublet due to coupling with the adjacent proton on the secondary alcohol (H-2).
Table 1: Predicted ¹⁹F NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CF₃ | -60 to -80 | Doublet (d) | ~7-10 |
Note: Predicted values are based on typical ranges for similar fluorinated alcohols.
¹H and ¹³C NMR for Structural and Conformational Insights
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The proton attached to the carbon bearing the hydroxyl group (H-2) will be significantly deshielded and will appear as a multiplet due to coupling with the protons on the adjacent carbons and the fluorine atoms of the CF₃ group. The methyl and ethyl group protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, and multiplets) based on their neighboring protons. docbrown.infochemicalbook.com
¹³C NMR: The ¹³C NMR spectrum will display a signal for each of the six carbon atoms in the molecule, as they are all in unique chemical environments. nmrdb.orgyoutube.comdocbrown.info The carbon attached to the trifluoromethyl group (C-1) will be observed as a quartet due to one-bond coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C-2) will also be influenced by the electronegative oxygen and fluorine atoms, resulting in a downfield chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ) (ppm) | Predicted ¹³C Chemical Shift (δ) (ppm) | Multiplicity (¹³C) |
| C-1 (-CF₃) | - | ~125 (q, ¹JCF ≈ 280 Hz) | Quartet |
| C-2 (-CHOH) | 3.8 - 4.2 (m) | ~70 (q, ²JCF ≈ 30 Hz) | Quartet |
| C-3 (-CH) | 1.8 - 2.0 (m) | ~35 | Singlet |
| C-4 (-CH₂) | 1.3 - 1.5 (m) | ~25 | Singlet |
| C-5 (-CH₃) | 0.9 - 1.0 (t) | ~10 | Singlet |
| C-3' (-CH₃) | 0.9 - 1.1 (d) | ~15 | Singlet |
Note: Predicted values are based on established chemical shift ranges and coupling constants for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. 'q' denotes a quartet, 'm' a multiplet, 't' a triplet, and 'd' a doublet.
Dynamic Nuclear Polarization (DNP) Applications
Mass Spectrometry Fragmentation Pathways for Fluorinated Alcohols
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺˙). The fragmentation of this molecular ion is influenced by the presence of the trifluoromethyl group and the hydroxyl group.
Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org For this compound, alpha-cleavage could occur on either side of the carbinol carbon. Cleavage between C-2 and C-3 would be favored due to the formation of a more stable secondary carbocation. The presence of the electron-withdrawing trifluoromethyl group would also influence the fragmentation, potentially leading to the loss of a CF₃ radical.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺˙ | [C₆H₁₁F₃O]⁺˙ | 156 |
| [M - CH₃]⁺ | [C₅H₈F₃O]⁺ | 141 |
| [M - C₂H₅]⁺ | [C₄H₆F₃O]⁺ | 127 |
| [M - H₂O]⁺˙ | [C₆H₉F₃]⁺˙ | 138 |
| [M - CF₃]⁺ | [C₅H₁₁O]⁺ | 87 |
| [CF₃CHOH]⁺ | [C₂H₂F₃O]⁺ | 99 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. vscht.cz The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1000-1350 cm⁻¹. The C-O stretching vibration will likely be observed around 1050-1150 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H | Stretching | 2850 - 3000 | Medium to Strong |
| C-F | Stretching | 1000 - 1350 | Strong |
| C-O | Stretching | 1050 - 1150 | Medium to Strong |
X-ray Diffraction and Solid-State Structural Studies
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. nih.gov For this compound, which contains a chiral center at C-2, X-ray crystallography of a single enantiomer or a derivative could unambiguously establish its stereochemistry.
While no specific X-ray crystal structure of this compound has been reported in the searched literature, the technique is broadly applicable to fluorinated alcohols. nih.govacs.orgacs.org Obtaining a suitable single crystal is often the rate-limiting step. If a crystalline sample can be prepared, X-ray analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state, offering a definitive structural picture to complement the data obtained from spectroscopic methods in solution.
Neutron Diffraction for Investigating Liquid Structures
Neutron diffraction is a powerful technique for elucidating the atomic-scale structure of liquids, offering unique advantages for hydrogen-containing materials like alcohols. ias.ac.inmlz-garching.de Unlike X-ray diffraction, where scattering is dominated by heavier atoms, neutrons scatter effectively from atomic nuclei, including light atoms like hydrogen and its isotope deuterium. ias.ac.in This sensitivity to hydrogen positions is crucial for understanding the intricate network of hydrogen bonds that governs the properties of liquid alcohols. ias.ac.inresearchgate.net
In a typical neutron diffraction experiment on a liquid, a beam of neutrons is scattered by the sample, and the resulting diffraction pattern is measured. This pattern, or structure factor S(Q), contains information about all the pair correlations between atoms in the liquid. aps.org By employing isotopic substitution, particularly replacing hydrogen with deuterium, researchers can isolate specific pair-correlation functions. researchgate.nettandfonline.com For instance, by comparing the diffraction patterns of a fully hydrogenated alcohol, a selectively deuterated alcohol (e.g., at the hydroxyl group), and a fully deuterated alcohol, one can extract detailed information about the O-H, H-H, and other specific intermolecular correlations.
For a molecule such as this compound, neutron diffraction could provide invaluable insights into its liquid structure. The presence of a bulky, electron-withdrawing trifluoromethyl group, a hydroxyl group capable of hydrogen bonding, and a chiral center introduces significant complexity to its intermolecular interactions and molecular conformation in the liquid state.
Key structural aspects of liquid this compound that could be investigated using neutron diffraction include:
Intramolecular Structure: The technique can precisely determine bond lengths and angles within the molecule in its liquid state, revealing any conformational changes compared to the gas or solid phase. oup.comoup.com
Hydrogen Bonding: Neutron diffraction can directly probe the O-H···O hydrogen bond distances and coordination numbers, providing a detailed picture of the extent and geometry of hydrogen-bonded chains or clusters. ias.ac.inresearchgate.net Studies on other alcohols like 2-propanol have suggested the presence of hexamer ring chain clusters. ias.ac.in
Intermolecular Organization: The data can reveal the relative positioning and orientation of neighboring molecules, including the correlations between the hydrophobic alkyl and trifluoromethyl groups. Research on similar branched alcohols like tertiary butanol has utilized neutron diffraction to analyze these intermolecular structural correlations in detail. tandfonline.com
Influence of the Trifluoromethyl Group: By analyzing the correlations involving the fluorine atoms, researchers could understand the role of the highly electronegative CF3 group in modulating the liquid structure, potentially through weaker C-F···H interactions. Studies on fluorinated compounds like fluorosulfuric acid have shown that hydrogen bonding can occur between hydrogen and fluorine atoms. researchgate.netresearchgate.net
While specific experimental data for this compound is not available in the literature, the table below presents hypothetical data that could be obtained from a neutron diffraction study with isotopic substitution, based on findings for other liquid alcohols.
| Interaction | Intramolecular Distance (Å) | Intermolecular Distance (Å) | Coordination Number |
|---|---|---|---|
| O-H | 0.97 | - | - |
| C-O | 1.43 | - | - |
| C-C (average) | 1.53 | - | - |
| C-F (average) | 1.34 | - | - |
| O-H···O (Hydrogen Bond) | - | 1.85 | 1.8 - 2.0 |
| O···O | - | 2.80 | ~2 |
| H···H (hydroxyl) | - | 2.40 | ~6 |
The combination of neutron diffraction data with computational modeling, such as Empirical Potential Structure Refinement (EPSR), can further enhance the analysis, providing three-dimensional models of the liquid structure that are consistent with the experimental data. tandfonline.com This approach would be particularly valuable for a molecule with the structural complexity of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods can be used to predict a wide range of molecular properties, including energies of different conformations and spectroscopic data such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. For 1,1,1-Trifluoro-3-methylpentan-2-ol, ab initio calculations could provide a detailed understanding of its conformational landscape and predict its spectroscopic signatures. At present, there are no available ab initio studies specifically for this molecule in the public domain.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational technique used to study the physical movement of atoms and molecules over time.
Conformational Dynamics of this compound
The flexible nature of the carbon chain in this compound allows it to adopt various three-dimensional arrangements or conformations. Molecular dynamics simulations could be employed to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Unfortunately, no specific MD simulation studies on the conformational dynamics of this compound have been reported.
Intermolecular Interactions and Aggregation Behavior in Solution
The behavior of this compound in a solution is governed by its interactions with solvent molecules and with other molecules of its own kind. The trifluoromethyl group and the hydroxyl group are both capable of participating in hydrogen bonding and other non-covalent interactions. MD simulations would be a valuable tool to investigate how this molecule solvates and whether it has a tendency to aggregate in different solvents. Such studies would provide molecular-level insights into its solution-phase behavior. To date, no such studies have been published for this specific compound.
Machine Learning and Artificial Intelligence Applications
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. These methods can be trained on large datasets of chemical information to predict molecular properties, reactivity, and even to design new molecules with desired characteristics. While ML and AI are being applied to a wide range of chemical problems, including the study of fluorinated compounds and alcohols, there is no evidence of their specific application to the study of this compound in the current scientific literature.
Predictive Modeling of Fluorination Reactions and Chemical Shifts
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of fluorination reactions and for characterizing the resulting molecules through spectral analysis.
Modeling Fluorination Reactions:
Predicting the regioselectivity and stereoselectivity of reactions that install trifluoromethyl groups is a significant computational challenge. For the synthesis of trifluoromethyl carbinols, such as this compound, a key reaction is the nucleophilic trifluoromethylation of a corresponding ketone (3-methylpentan-2-one) using reagents like Ruppert's reagent (Me₃SiCF₃). organic-chemistry.org
Computational models, particularly those based on Density Functional Theory (DFT), are employed to:
Calculate the energy barriers for different reaction pathways.
Analyze the transition state geometries to understand the origins of stereoselectivity.
Model the effect of catalysts and reaction conditions on the yield and selectivity. mdpi.com
For instance, modeling the interaction between the ketone, the trifluoromethylating agent, and a catalyst can reveal the most likely mechanism, whether it involves a direct nucleophilic attack or a more complex catalytic cycle. This predictive power helps chemists optimize reaction conditions, reducing the need for extensive empirical screening. mdpi.com
Predicting ¹⁹F NMR Chemical Shifts:
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov However, interpreting ¹⁹F NMR spectra can be complex. Quantum chemical calculations have emerged as a reliable method for predicting ¹⁹F NMR chemical shifts, aiding in structural assignment and verification. nih.govresearchgate.net
DFT-based methods are the most common approach. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govrsc.org Several studies have benchmarked various computational protocols to find a balance between accuracy and computational cost. rsc.orgrsc.org The goal is to achieve a Mean Absolute Deviation (MAD) or Root Mean Square (RMS) error low enough to distinguish between different isomers or conformers. nih.govrsc.org For example, a combination of the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its good accuracy (RMS error of 3.57 ppm) at a modest computational cost. rsc.orgrsc.orgresearchgate.net
| Method/Functional | Basis Set | Typical Error (ppm) | Application | Source |
| B3LYP | 6-31+G(d,p) | MAD: 2.1 | Rapid prediction for fluorinated aromatics | nih.gov |
| ωB97XD | aug-cc-pvdz | RMS: 3.57 | General use for organofluorine and fluoroboron compounds | rsc.orgrsc.org |
| GIAO/PBE/L22 | Not specified | High accuracy for cations | Prediction for fluorinated cations | researchgate.net |
| QM/MM | Not specified | Qualitatively correct shifts | Protein-ligand complexes | uni-muenchen.de |
This table is interactive. Users can sort and filter the data.
These predictive models are powerful enough to calculate conformationally averaged chemical shifts, which is important for flexible molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, where stereoelectronic effects are significant. rsc.orgrsc.orgchemrxiv.org This capability is directly applicable to analyzing the spectra of chiral molecules like this compound.
AI-Driven Design of Fluorinated Compounds and Reaction Pathways
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design molecules and plan syntheses, with significant implications for organofluorine chemistry. mdpi.comarxiv.org
Generative Models for Molecular Design:
AI in Retrosynthesis and Reaction Planning:
By integrating retrosynthesis knowledge, these AI systems can:
Identify the most efficient synthetic pathways. pharmafeatures.com
Predict the outcomes of individual reaction steps, including yields and selectivity. mdpi.com
Suggest optimal reaction conditions, minimizing waste and avoiding hazardous reagents. pharmafeatures.com
For the synthesis of this compound, an AI tool might propose a retrosynthetic disconnection at the C-C bond adjacent to the hydroxyl group, identifying 3-methyl-2-pentanone (B1360105) and a trifluoromethyl nucleophile source as the key synthons. It could then search for the most effective published procedures for this type of transformation.
Data-Driven Analysis in Organofluorine Chemistry
The field of organofluorine chemistry benefits immensely from data-driven modeling, which uses statistical methods and machine learning to uncover complex structure-property and structure-activity relationships from large datasets. acs.orgnih.gov This approach complements traditional physical organic chemistry by leveraging computational power to analyze patterns that may not be obvious to human researchers. acs.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):
Machine learning models are used to build QSAR and QSPR models that correlate the structural features of fluorinated molecules with their biological activities or physical properties. pnnl.gov For a series of compounds related to this compound, a data-driven model could predict properties like lipophilicity, binding affinity, or environmental persistence based on molecular descriptors. acs.org These descriptors can range from simple counts of atoms and bonds to complex quantum-chemical parameters. The SHapley Additive exPlanations (SHAP) method is one technique used to interpret these models, providing insights into which molecular features are most important for a given property. acs.org
Applications in Reaction Optimization and Discovery:
Data-driven approaches are increasingly used to optimize reaction conditions and even discover new reactions. By analyzing data from high-throughput screening experiments, machine learning algorithms can identify the optimal combination of catalysts, solvents, and temperatures to maximize the yield of a target fluorinated product. mdpi.com This is particularly valuable for complex fluorination reactions where multiple variables can influence the outcome. pharmtech.com The evolution of data-driven modeling, from early "learning machines" to modern deep neural networks, has provided chemists with powerful tools to accelerate the development of new synthetic methods in organofluorine chemistry. acs.orgyoutube.com
Advanced Applications in Organic Synthesis and Materials Science
1,1,1-Trifluoro-3-methylpentan-2-ol as a Chiral Building Block
The presence of a hydroxyl group and a trifluoromethyl group on adjacent carbons, along with a chiral center at the carbinol position, makes this compound a valuable chiral synthon. This is particularly true in synthetic strategies that require the introduction of fluorine atoms to modulate the biological or material properties of a target molecule.
Use in Asymmetric Total Synthesis of Complex Molecules
While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, its classification as a "chiral building block" by chemical suppliers suggests its intended use in such endeavors. The principle behind its application lies in the diastereoselective or enantioselective elaboration of the molecule. The existing stereocenter can direct the formation of new stereocenters, allowing for the construction of complex, stereochemically defined architectures. The trifluoromethyl group can also influence the stereochemical outcome of reactions at nearby centers due to its steric bulk and strong electron-withdrawing nature.
As a Precursor for Fluorinated Heterocycles
Fluorinated heterocycles are of paramount importance in medicinal chemistry and agrochemicals due to the often-enhanced metabolic stability and binding affinity conferred by the fluorine atoms. This compound can serve as a versatile precursor to a variety of fluorinated heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate, mesylate) or oxidized to a ketone, providing a handle for subsequent cyclization reactions. For instance, intramolecular nucleophilic substitution or condensation reactions can lead to the formation of fluorinated tetrahydrofurans, pyrrolidines, or other ring systems, depending on the reaction partners and conditions employed.
Application as a Chiral Ligand or Catalyst Auxiliary
The chiral alcohol moiety of this compound makes it a candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. After appropriate derivatization, the hydroxyl group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The trifluoromethyl group can play a crucial role in tuning the electronic properties of the resulting metal complex and can also provide a sterically demanding environment to enhance facial discrimination of the substrate. Although specific, widely adopted catalytic systems based on this particular alcohol are not prominently featured in the literature, its structural motifs are analogous to those found in well-established chiral ligands.
Role in Advanced Materials Development
The incorporation of fluorine into organic materials can lead to significant improvements in their thermal stability, chemical resistance, and optical properties. This compound represents a valuable monomer or precursor for the synthesis of such advanced materials.
Precursors for Fluorinated Polymers and Resins
The hydroxyl group of this compound allows for its incorporation into polymer backbones or as pendant groups through esterification, etherification, or other polymerization techniques. The resulting fluorinated polymers are expected to exhibit low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. These properties are highly desirable for applications ranging from specialty coatings and sealants to advanced optical fibers and membranes. The specific side chain structure of the 3-methylpentyl group can also influence the polymer's physical properties, such as its glass transition temperature and solubility.
Components in Thin Film Deposition Technologies (e.g., PECVD, ALD)
In the fabrication of microelectronics and other advanced devices, thin films with precisely controlled properties are essential. Chemical vapor deposition (CVD), plasma-enhanced chemical vapor deposition (PECVD), and atomic layer deposition (ALD) are key technologies for producing these films. Volatile, thermally stable, and reactive precursor molecules are required for these processes. Fluorinated alcohols and their derivatives are often investigated as precursors for the deposition of metal fluoride (B91410) or metal oxide thin films.
While direct reports on the use of this compound in PECVD or ALD are scarce, its volatility and the presence of a reactive hydroxyl group make it a plausible candidate. It could potentially be used as a precursor for the deposition of fluorinated carbon films or as a reactant in combination with a metal precursor to deposit metal fluoride or oxyfluoride thin films. The trifluoromethyl group would be the source of fluorine in the resulting film, imparting desired properties such as a low dielectric constant or specific optical characteristics.
Incorporation into Battery Materials or Electrolytes
The field of energy storage, particularly lithium-ion battery technology, is one area where fluorinated compounds are making a significant impact. Fluorinated solvents and additives are increasingly being investigated for their ability to improve the performance and safety of battery electrolytes. wikipedia.org The introduction of fluorine into electrolyte components can lead to higher oxidation stability, which is crucial for the development of high-voltage batteries. wikipedia.org
While no specific studies on the use of this compound in battery electrolytes were identified, the general properties of fluorinated alcohols suggest potential benefits. Fluorinated alcohols can exhibit low flammability and high polarity, which are desirable characteristics for electrolyte solvents. nih.gov They can also contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a critical factor in battery longevity and safety. wikipedia.org The structure of this compound could be modified to create novel electrolyte additives or co-solvents. For instance, it could be used as a precursor to synthesize fluorinated carbonates or ethers, which are known to enhance electrolyte performance.
Table 1: General Properties of Representative Fluorinated Alcohols for Context
| Property | Trifluoroethanol | Hexafluoroisopropanol |
| Boiling Point | 74 °C | 59 °C |
| Density | 1.39 g/cm³ | 1.596 g/cm³ |
| Acidity (pKa) | 12.4 | 9.3 |
| Solvent Properties | Highly polar, strong hydrogen bond donor | Highly polar, very strong hydrogen bond donor |
Uses in Agrochemistry Research (General Synthesis and Structural Modifications)
In the realm of agrochemistry, the incorporation of fluorine into active ingredients is a well-established strategy for enhancing the efficacy and stability of pesticides and herbicides. nih.gov The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals. Methods for the synthesis of chiral organic compounds bearing trifluoromethyl-substituted stereocenters are of great interest for agrochemical and pharmaceutical labs. nih.gov
This compound, as a chiral trifluoromethylated alcohol, represents a potential building block for the synthesis of new agrochemicals. nih.govresearchgate.net Chiral molecules often exhibit different biological activities between their enantiomers, and the ability to synthesize enantiomerically pure compounds is highly valuable. nih.gov The chiral center in this compound could be exploited to create stereospecific interactions with biological targets in pests or weeds, potentially leading to higher potency and selectivity.
The synthesis of agrochemicals often involves the use of versatile intermediates that can be readily modified. This compound could serve as such an intermediate. Its hydroxyl group can be converted into other functional groups, allowing for its incorporation into a wide range of molecular scaffolds. For example, it could be used in the synthesis of fluorinated pyrethroids or other classes of insecticides and herbicides where the presence of a trifluoromethyl group is known to be beneficial.
While direct research on the application of this compound in agrochemistry is not currently available, the principles of medicinal and agrochemical design strongly suggest its potential as a valuable synthon for the creation of novel, effective, and selective crop protection agents.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated molecules has traditionally relied on methods that can involve hazardous reagents and generate significant waste. nih.govvapourtec.com The future of synthesizing compounds like 1,1,1-Trifluoro-3-methylpentan-2-ol lies in the development of more sustainable and efficient catalytic methods.
Biocatalysis: The use of enzymes, or "biocatalysts," offers a highly selective and environmentally benign approach to creating complex molecules. nih.govnih.gov While enzymatic fluorination is still an evolving field, expanding the substrate scope of existing enzymes and engineering new biocatalysts could enable the stereoselective synthesis of chiral fluorinated alcohols under mild conditions. nih.govacs.org Multi-enzyme cascades, where several enzymes work in sequence, are being developed for the synthesis of complex pharmaceutical ingredients and could be adapted for the production of fluorinated building blocks. nih.gov
Flow Chemistry: Continuous flow reactors are emerging as a powerful tool in organofluorine chemistry. beilstein-journals.orgdurham.ac.uk They offer precise control over reaction parameters, enhance safety when handling hazardous reagents, and can improve reaction efficiency and yield. beilstein-journals.orgrsc.org Flow chemistry has been successfully used for various fluorination reactions, including the conversion of alcohols to fluorides and the introduction of trifluoromethyl groups. vapourtec.comdurham.ac.uk Developing a continuous flow process for the synthesis of this compound could offer significant advantages in terms of scalability and safety. rsc.orgresearchgate.net
Modern Catalytic Methods: Research into new catalytic systems continues to provide milder and more efficient pathways for C-F bond formation. nih.gov This includes the use of earth-abundant metal catalysts and the development of reagents that are more benign than traditional fluorinating agents. vapourtec.comnih.gov For instance, photoredox catalysis uses visible light to drive chemical reactions, offering a green alternative to traditional methods that often require harsh conditions. nih.govresearchgate.net These advanced catalytic strategies could be applied to develop more atom-economical and sustainable routes to this compound and its derivatives. acs.org
| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |
|---|---|---|---|
| Catalysis | Often requires harsh conditions, stoichiometric reagents. | Biocatalysis, photoredox catalysis, earth-abundant metal catalysis. nih.govnih.gov | High selectivity, mild reaction conditions, reduced waste. nih.govacs.org |
| Process | Batch synthesis. rsc.org | Continuous flow chemistry. beilstein-journals.orgdurham.ac.uk | Improved safety, scalability, and process control. rsc.org |
| Reagents | Use of hazardous reagents like HF or F2. nih.gov | Benign fluorinating agents, use of fluorinated greenhouse gases as feedstock. vapourtec.comrsc.org | Enhanced safety, utilization of industrial byproducts. vapourtec.comrsc.org |
Exploration of Unconventional Reactivity Pathways
Beyond improving its synthesis, future research will likely focus on exploring the novel reactivity of this compound as a chiral building block. The presence of both a hydroxyl group and a trifluoromethyl group offers unique opportunities for chemical transformations.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for activating small molecules and forging new chemical bonds under mild conditions. researchgate.netacs.org This methodology has been used for the direct trifluoromethylation of aromatic compounds and could be explored to functionalize the hydrocarbon backbone of this compound or to activate its C-F bonds under specific conditions. researchgate.netacs.org The ability to tune reaction parameters allows for precise control, potentially leading to the selective generation of multiple products from a single starting material. nih.govacs.org
Fluorinated Building Blocks in Synthesis: Chiral fluorinated molecules like this compound are valuable building blocks for creating more complex, high-value molecules. tandfonline.comacs.org Future research could investigate its use in asymmetric synthesis to introduce both a chiral center and a trifluoromethyl group in a single step. For example, it could serve as a precursor for creating novel chiral ligands for asymmetric catalysis or as a key fragment in the synthesis of new pharmaceutical candidates. rsc.orgnih.gov The development of methods for the stereoselective construction of fluorinated quaternary carbon centers is an active area of research where derivatives of this alcohol could prove useful. rsc.org
Expanding the Scope of Computational and AI-Assisted Discovery in Fluorine Chemistry
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize how fluorine-containing molecules are discovered and synthesized. thegradient.pub These tools can accelerate research by predicting molecular properties, reaction outcomes, and optimal reaction conditions, thereby reducing the time and cost associated with laboratory experiments. canada.caresearchgate.net
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. neurips.ccrsc.org For instance, AI models are being developed to predict the reactivity of N-F fluorinating reagents and even the ¹⁹F NMR chemical shifts of organofluorine compounds. nih.govresearchgate.net Such tools could be used to predict the properties and potential biological activity of derivatives of this compound, guiding synthetic efforts toward the most promising candidates.
| AI Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Reaction Prediction | Neural networks predict the products and yields of unknown reactions based on training from vast reaction databases. neurips.ccrsc.org | Predicting novel reactions and functionalizations of the alcohol, guiding experimental design. |
| Property Prediction | AI models predict physicochemical and biological properties of molecules, such as solubility or toxicity. thegradient.pub | Screening virtual libraries of derivatives to identify candidates with desirable properties for materials or pharmaceutical applications. |
| Automated Synthesis | AI-controlled robotic platforms ("self-driving labs") autonomously optimize reaction conditions and synthesize molecules. thegradient.pubeuropeanscientist.com | Rapidly developing and optimizing synthetic routes to new derivatives for further study. |
| Materials Discovery | AI screens vast numbers of potential chemical structures to identify new materials with desired properties. nih.govrsc.org | Identifying potential polymers or materials incorporating this compound with enhanced characteristics. |
Integration of this compound in Multifunctional Materials Research
Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. nih.govwikipedia.org The incorporation of specific fluorinated building blocks like this compound into polymer structures could lead to the development of new multifunctional materials with tailored properties.
Fluoropolymers with Novel Architectures: The target molecule could be used as a monomer or a side-chain modifier in polymerization reactions. nih.gov Its chiral nature and the presence of the trifluoromethyl group could impart unique properties to the resulting polymer, such as altered surface hydrophobicity, specific optical activity, or enhanced thermal stability. nih.govyoutube.com For example, side-chain fluorinated polymers are known to have fluorinated moieties on their side chains, which can be tailored for specific applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-3-methylpentan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated alcohols typically involves nucleophilic trifluoromethylation or reduction of trifluoromethyl ketones. For example, Shimizu et al. (2018) demonstrated stereocontrol in similar compounds via Grignard reagent addition to trifluoromethyl ketones, where temperature (-78°C to 0°C) and solvent polarity (THF vs. ether) significantly impact diastereomeric excess (up to 85%) . Alternative routes may use catalytic hydrogenation of α,β-unsaturated trifluoromethyl ketones, with Pd/C or Raney Ni as catalysts, requiring strict anhydrous conditions to avoid byproduct formation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group exhibits a distinct singlet near δ -60 to -70 ppm, while adjacent protons (e.g., CH(OH)) show splitting patterns dependent on stereochemistry .
- IR Spectroscopy : Strong absorption bands at 3400–3600 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 178 for C₆H₁₁F₃O⁺) and fragmentation patterns (loss of H₂O or CF₃ groups) validate the structure .
Q. What are the key physicochemical properties (e.g., solubility, boiling point) critical for handling this compound?
- Methodological Answer :
- Solubility : High polarity due to the -OH and CF₃ groups increases solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces it in hydrocarbons .
- Boiling Point : Estimated at 145–150°C (extrapolated from similar C₆ fluorinated alcohols), requiring vacuum distillation for purification .
- Stability : Susceptible to dehydration under acidic conditions; storage at 4°C under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. What strategies are effective for achieving stereocontrol in the synthesis of fluorinated secondary alcohols like this compound?
- Methodological Answer :
- Chiral Catalysis : Asymmetric reduction of trifluoromethyl ketones using Corey-Bakshi-Shibata (CBS) catalysts achieves enantiomeric excess (ee) >90% .
- Steric Effects : Bulky substituents on Grignard reagents (e.g., tert-butyl vs. methyl) enhance diastereoselectivity by hindering undesired transition states .
- Solvent Engineering : Low-polarity solvents (e.g., toluene) favor tighter transition states, improving stereochemical outcomes compared to polar solvents like DMF .
Q. How do computational methods (DFT, MD) predict the reactivity and stability of this compound under various conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy barriers for dehydration reactions, identifying acidic protons (e.g., β-H) prone to elimination .
- Molecular Dynamics (MD) : Simulates solvent interactions, revealing hydrogen-bonding networks that stabilize the alcohol in aqueous vs. organic phases .
- QSPR Models : Correlate CF₃ group orientation with logP values to predict bioavailability or membrane permeability .
Q. How can discrepancies in catalytic efficiency data across studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Aggregate kinetic data (e.g., turnover frequencies, activation energies) from multiple studies to identify outliers .
- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst loading) to isolate variables affecting yield or selectivity .
- Spectroscopic Monitoring : In-situ IR or NMR tracks intermediate formation, resolving conflicts about rate-determining steps .
Q. What role does the trifluoromethyl group play in the compound's interactions with biological targets?
- Methodological Answer :
- Hydrophobic Interactions : The CF₃ group enhances binding to lipophilic enzyme pockets (e.g., cytochrome P450), validated via competitive inhibition assays .
- Electron-Withdrawing Effects : Stabilizes transition states in enzymatic reactions, measured via kinetic isotope effects (KIE) or Hammett plots .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, assessed using liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
